5-bromo-2-[4-(naphthalen-2-yloxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine atom, a naphthalene moiety, and an isoindoline core, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by bromination and subsequent cyclization to form the isoindoline core . The reaction conditions often require the use of organic solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the compound’s structure by reducing specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-BROMO-2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and polymer additives.
Mechanism of Action
The mechanism of action of 5-BROMO-2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-2-carboxylates and indole-3-acetic acid share structural similarities and exhibit diverse biological activities.
Isoindoline Derivatives: Other isoindoline derivatives with different substituents also show potential therapeutic applications.
Uniqueness
5-BROMO-2-[4-(NAPHTHALEN-2-YLOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of a bromine atom, naphthalene moiety, and isoindoline core. This unique structure contributes to its distinct chemical reactivity and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H14BrNO3 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
5-bromo-2-(4-naphthalen-2-yloxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H14BrNO3/c25-17-6-12-21-22(14-17)24(28)26(23(21)27)18-7-10-19(11-8-18)29-20-9-5-15-3-1-2-4-16(15)13-20/h1-14H |
InChI Key |
YBTOWTIVRIMSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.